(S)-4-Amino-5-ethoxy-5-oxopentanoic acid hydrochloride
Description
(S)-4-Amino-5-ethoxy-5-oxopentanoic acid hydrochloride is a chemical compound with potential applications in various scientific fields. It is characterized by its specific stereochemistry, denoted by the (S) configuration, which indicates the spatial arrangement of its atoms. This compound is often used in research due to its unique properties and potential biological activities.
Properties
CAS No. |
64942-50-3 |
|---|---|
Molecular Formula |
C7H14ClNO4 |
Molecular Weight |
211.64 g/mol |
IUPAC Name |
4-amino-5-ethoxy-5-oxopentanoic acid;hydrochloride |
InChI |
InChI=1S/C7H13NO4.ClH/c1-2-12-7(11)5(8)3-4-6(9)10;/h5H,2-4,8H2,1H3,(H,9,10);1H |
InChI Key |
LPZDSTWSQMZTOR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(CCC(=O)O)N.Cl |
Canonical SMILES |
CCOC(=O)C(CCC(=O)O)N.Cl |
Other CAS No. |
64942-50-3 |
sequence |
E |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Amino-5-ethoxy-5-oxopentanoic acid hydrochloride typically involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Ethoxy Group:
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale equipment for efficient production.
Chemical Reactions Analysis
Types of Reactions
(S)-4-Amino-5-ethoxy-5-oxopentanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted amino derivatives.
Scientific Research Applications
(S)-4-Amino-5-ethoxy-5-oxopentanoic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of (S)-4-Amino-5-ethoxy-5-oxopentanoic acid hydrochloride involves its interaction with specific molecular targets. It may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. The pathways involved can include inhibition of metabolic enzymes or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
®-4-Amino-5-ethoxy-5-oxopentanoic acid hydrochloride: The enantiomer of the compound with different stereochemistry.
4-Amino-5-hydroxy-5-oxopentanoic acid hydrochloride: A similar compound with a hydroxyl group instead of an ethoxy group.
Uniqueness
(S)-4-Amino-5-ethoxy-5-oxopentanoic acid hydrochloride is unique due to its specific stereochemistry, which can result in different biological activities compared to its enantiomer or other similar compounds. Its unique structure allows for specific interactions with molecular targets, making it valuable in research and potential therapeutic applications.
Biological Activity
(S)-4-Amino-5-ethoxy-5-oxopentanoic acid hydrochloride is a chiral compound with significant biological activity, particularly in the context of drug development and biochemical research. Its molecular formula is C7H14ClNO4, and it has a molecular weight of approximately 211.64 g/mol. The compound is characterized by its structural features, including an amino group, an ethoxy group, and a ketone functional group, which contribute to its reactivity and potential biological interactions .
Research indicates that this compound may influence various metabolic pathways by modulating enzyme activities and protein interactions. Although the precise biological targets and mechanisms remain to be fully elucidated, the compound's structure suggests potential interactions with receptors or enzymes involved in metabolic processes. This includes possible roles in enzymatic modulation and inhibition, which are critical for understanding its therapeutic applications .
Enzymatic Modulation
The compound has been studied for its ability to act as an enzyme inhibitor , potentially binding to active sites of enzymes and preventing their normal function. This property may allow it to influence signaling pathways that are crucial for cellular metabolism . Specific studies have shown that it can impact metabolic enzymes, although detailed investigations are required to identify the exact pathways involved.
Protein Interactions
This compound also exhibits properties that may enhance or inhibit protein interactions . This characteristic is vital for therapeutic applications where modulation of protein functions is desired, such as in cancer therapy or neurodegenerative diseases .
Case Studies
- Neuroinflammation Studies : In research focusing on neuroinflammatory conditions, compounds similar to this compound have been shown to modulate the NLRP3 inflammasome pathway. This pathway plays a significant role in various brain diseases, suggesting that this compound could offer therapeutic benefits in managing inflammation-related disorders .
- Cancer Research : Preliminary studies indicate that this compound may affect immune cell functions by influencing the PD-1/PD-L1 pathway, which is crucial for immune evasion in tumors. Such interactions could be pivotal in developing new immunotherapeutic strategies .
Applications in Research and Industry
This compound serves as a valuable building block in peptide synthesis and other medicinal chemistry applications due to its ability to participate in diverse chemical reactions. Its versatility makes it relevant across various fields, including:
- Academic Research : Utilized for studying enzyme inhibition and protein interactions.
- Industrial Applications : Employed in the production of specialty chemicals and intermediates .
Summary of Key Findings
| Aspect | Details |
|---|---|
| Molecular Formula | C7H14ClNO4 |
| Molecular Weight | 211.64 g/mol |
| Biological Activities | Enzyme modulation, protein interaction |
| Potential Applications | Drug development, peptide synthesis |
| Research Focus Areas | Neuroinflammation, cancer therapy |
Q & A
Q. What are the recommended methods for synthesizing (S)-4-Amino-5-ethoxy-5-oxopentanoic acid hydrochloride with high enantiomeric purity?
- Methodological Answer : Asymmetric synthesis via chiral resolution or enantioselective catalysis is preferred. For example, starting from L-glutamic acid derivatives, introduce the ethoxy group via esterification under acidic conditions, followed by hydrochloride salt formation. Purification via recrystallization in polar solvents (e.g., ethanol/water mixtures) enhances enantiomeric purity . Monitor reaction progress using TLC (silica gel, eluent: chloroform/methanol) and confirm stereochemistry via chiral HPLC (e.g., Chiralpak® columns) .
Q. How should researchers characterize the purity and stereochemistry of this compound?
- Methodological Answer :
- Purity : Use reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to assess chemical purity (>97% by area normalization) .
- Stereochemistry : Employ chiral analytical methods (e.g., circular dichroism or polarimetry) and compare optical rotation values with literature data. X-ray crystallography can definitively confirm the S-configuration if single crystals are obtained .
- Structural Confirmation : ¹H/¹³C NMR (D2O or DMSO-d6) to verify the ethoxy group (δ ~1.2 ppm for CH3, δ ~4.1 ppm for OCH2) and the α-ketoacid moiety (δ ~2.5–3.0 ppm for CH2 groups) .
Q. What are the optimal storage conditions to ensure stability in laboratory settings?
- Methodological Answer : Store at –20°C in airtight, light-resistant containers under inert gas (argon or nitrogen) to prevent hydrolysis of the ethoxy group and oxidation of the α-ketoacid. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways. Use LC-MS to identify degradation products (e.g., free acid form due to ester hydrolysis) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields when using different catalytic systems?
- Methodological Answer : Systematic screening of catalysts (e.g., Pd/C vs. enzyme-based catalysts) and solvents (polar aprotic vs. protic) is critical. Use Design of Experiments (DoE) to optimize parameters like temperature, pH, and catalyst loading. For example, higher yields may result from enzyme-catalyzed esterification under mild conditions (25°C, pH 7) compared to acid-catalyzed methods . Analyze side products via GC-MS or NMR to identify competing reaction pathways (e.g., racemization or over-esterification) .
Q. What computational methods are suitable for modeling the hydrochloride salt’s effect on solubility and reactivity?
- Methodological Answer : Use density functional theory (DFT) to calculate the electronic effects of the hydrochloride counterion on the compound’s solubility. Molecular dynamics simulations can model solvation behavior in aqueous vs. organic solvents. Compare predicted logP values (e.g., using ChemAxon or Schrödinger software) with experimental shake-flask measurements to validate models .
Q. What strategies mitigate racemization during synthesis of the S-enantiomer under acidic conditions?
- Methodological Answer :
- Low-Temperature Reactions : Conduct esterification below 0°C to minimize acid-catalyzed racemization .
- Protecting Groups : Use tert-butoxycarbonyl (Boc) groups to shield the amino group during synthesis .
- Enzymatic Methods : Lipases or esterases with high stereoselectivity can reduce racemization risks .
Monitor enantiomeric excess (ee) at each step via chiral HPLC and adjust conditions iteratively .
Data Contradiction Analysis
- Example Contradiction : Discrepancies in reported melting points (e.g., 180–185°C vs. 190–195°C).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
